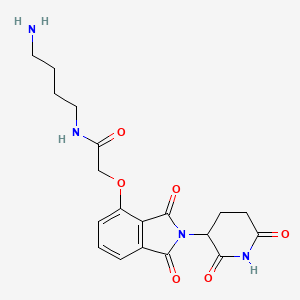

N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

酞胺酰胺-O-酰胺-C4-NH2 是一种同时含有氨基和甲酰基的化合物。 它以其复杂的结构和潜在的生物活性而闻名,包括镇痛、抗炎和抗肿瘤特性 。 该化合物是一种合成的 E3 连接酶配体-连接体偶联物,它结合了基于酞胺酰胺的 cereblon 配体和一个连接体,使其在 PROTACs(蛋白降解靶向嵌合体)的合成中非常有用 .

准备方法

酞胺酰胺-O-酰胺-C4-NH2 的制备涉及有机合成或生物合成过程。 合成路线通常包括掺入基于酞胺酰胺的 cereblon 配体和一个连接体 。 反应条件通常需要仔细控制温度、pH 值和溶剂,以确保化合物的稳定性和纯度 。 工业生产方法可能涉及使用自动化反应器的大规模合成以及严格的质量控制措施,以保持一致性和安全性 .

化学反应分析

酞胺酰胺-O-酰胺-C4-NH2 经历各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢气。常见的试剂包括氧化剂,如高锰酸钾或过氧化氢。

还原: 此反应涉及添加氢气或去除氧气。常见的试剂包括还原剂,如氢化锂铝或硼氢化钠。

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羧酸,而还原可能会产生醇 .

科学研究应用

Medicinal Chemistry

The compound is being explored for its role as a ligand-linker conjugate in the context of targeted protein degradation. This is particularly relevant for therapies aimed at diseases such as cancer, where the selective degradation of specific proteins can lead to therapeutic benefits. The incorporation of the dioxopiperidine moiety enhances its interaction with E3 ligases, which are crucial in the ubiquitin-proteasome system responsible for protein turnover .

Research Studies and Findings

Several studies have investigated the pharmacological properties and potential clinical applications of this compound:

Case Study: Targeted Protein Degradation

In a study focusing on targeted protein degradation, researchers synthesized various ligands including N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide to evaluate their efficacy in degrading specific oncoproteins associated with cancer progression. The results indicated that this compound effectively induced the degradation of target proteins in vitro, leading to reduced cell proliferation in cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the dioxopiperidine and isoindolin moieties can significantly affect the binding affinity and selectivity towards E3 ligases. This insight is crucial for optimizing compounds for better therapeutic indices while minimizing off-target effects .

作用机制

酞胺酰胺-O-酰胺-C4-NH2 的作用机制涉及与 cereblon 结合,cereblon 是 E3 泛素连接酶复合体的一个组成部分。 这种结合诱导非天然底物募集到该复合体,从而导致其随后降解 。 分子靶标包括转录因子,如 IKZF1 和 IKZF3,它们在与 cereblon 结合后被选择性降解 。 这个过程调节炎症介质和其他细胞因子的释放,有助于其治疗效果 .

相似化合物的比较

酞胺酰胺-O-酰胺-C4-NH2 由于其特定的结构和作用机制而具有独特性。类似的化合物包括:

酞胺酰胺: 以其免疫抑制和抗血管生成活性而闻名.

来那度胺: 酞胺酰胺的衍生物,具有增强的抗炎和抗癌特性.

泊马度胺: 另一种具有强效抗癌活性的衍生物.

生物活性

N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide, also identified by its CAS number 1799711-24-2, is a compound of significant interest in pharmacological research. Its structure includes a piperidine moiety and isoindolinone derivatives, suggesting potential applications in targeting specific biological pathways.

The molecular formula of the compound is C19H22N4O6, with a molecular weight of 402.40 g/mol. It is classified under various chemical identifiers, including the MDL number MFCD31630818. The compound is typically stored in a dark place at temperatures between 2-8°C to maintain stability and efficacy .

This compound has been studied for its role as a ligand-linker conjugate in targeted protein degradation systems, particularly in relation to E3 ligases, which are crucial for ubiquitin-mediated proteolysis. The design of such compounds aims to enhance the degradation of specific proteins implicated in diseases like cancer and neurodegenerative disorders .

In Vitro Studies

Recent research indicates that this compound exhibits notable biological activity:

- Cell Proliferation Inhibition : Preliminary assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through modulation of cell cycle regulators such as CDK4/6 .

Case Studies

- Targeting CDK Pathways : A study explored the compound's efficacy in inhibiting cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. The results showed a significant reduction in cell viability in treated cancer cells compared to controls .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neuronal loss by enhancing antioxidant defenses and reducing inflammatory markers .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1799711-24-2 |

| Molecular Formula | C₁₉H₂₂N₄O₆ |

| Molecular Weight | 402.40 g/mol |

| Purity | ≥95% |

| Storage Conditions | Dark place, 2-8°C |

| Biological Activity | Observation |

|---|---|

| Cell Proliferation Inhibition | Significant reduction in viability in cancer cell lines |

| Neuroprotective Effects | Reduced oxidative stress damage in neuronal models |

属性

IUPAC Name |

N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O6/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMVDDVEZUNCJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。